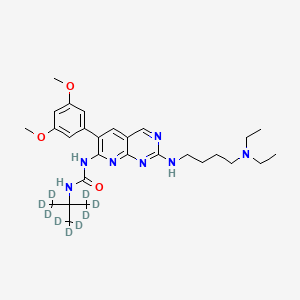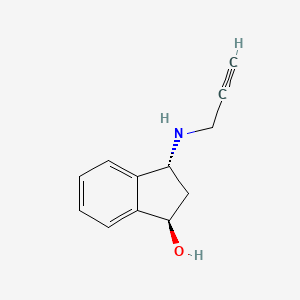![molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1](/img/no-structure.png)
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” is a 15N-labeled and 13C-labeled compound . It is a stable isotope-labeled compound, which means it has non-radioactive isotopes incorporated into its structure . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” involves the incorporation of stable heavy isotopes of carbon and nitrogen . These isotopes are often used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of “N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” is C1213C2H12N15NO3 . The molecular weight is 259.24 .
Chemical Reactions Analysis
As a stable isotope-labeled compound, “N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” is used in various chemical reactions, particularly as a tracer . The deuteration of such compounds can affect their pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis
“N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N” has a molecular weight of 259.24 and a molecular formula of C1213C2H12N15NO3 . More detailed physical and chemical properties are not available in the current resources.
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the reaction of 4-(2-pyridinyl)benzoyl chloride with glycine-13C2,15N in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(2-pyridinyl)benzoyl chloride", "glycine-13C2,15N", "base (e.g. triethylamine)" ], "Reaction": [ "Add glycine-13C2,15N to a stirred solution of 4-(2-pyridinyl)benzoyl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Monitor the progress of the reaction using TLC", "Once the reaction is complete, evaporate the solvent under reduced pressure", "Purify the crude product using column chromatography", "Confirm the identity of the product using NMR and mass spectrometry" ] } | |
CAS-Nummer |
1391053-26-1 |
Produktname |
N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N |
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
259.239 |
IUPAC-Name |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1 |
InChI-Schlüssel |
AGXRTZITFWDMAD-SXVCCXSBSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










